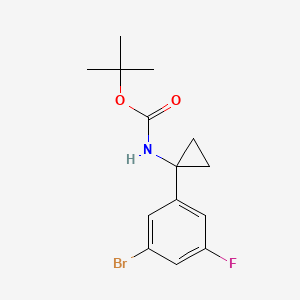
tert-Butyl (1-(3-bromo-5-fluorophenyl)cyclopropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[1-(3-bromo-5-fluorophenyl)cyclopropyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyclopropyl ring, and a substituted phenyl ring with bromine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(3-bromo-5-fluorophenyl)cyclopropyl]carbamate typically involves the following steps:
Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions, where a suitable precursor undergoes a reaction with a carbene or a carbenoid reagent.
Introduction of the bromine and fluorine substituents: This step involves the selective bromination and fluorination of the phenyl ring. Reagents such as bromine (Br2) and fluorine (F2) or their derivatives can be used under controlled conditions.
Carbamate formation: The final step involves the reaction of the substituted cyclopropyl phenyl compound with tert-butyl isocyanate to form the carbamate linkage.
Industrial Production Methods: Industrial production of tert-butyl N-[1-(3-bromo-5-fluorophenyl)cyclopropyl]carbamate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring or the phenyl ring substituents.
Reduction: Reduction reactions can target the carbamate group or the halogen substituents.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.
Substitution: Nucleophiles or electrophiles such as sodium methoxide (NaOCH3) or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
Chemistry:
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of reaction mechanisms: Its unique structure makes it a valuable model compound for studying reaction mechanisms and kinetics.
Biology and Medicine:
Pharmacological research: The compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Drug development: Its structural features make it a candidate for the development of new therapeutic agents.
Industry:
Material science: The compound can be used in the development of new materials with specific properties.
Agricultural chemicals: It may serve as a precursor for the synthesis of agrochemicals.
Mécanisme D'action
The mechanism by which tert-butyl N-[1-(3-bromo-5-fluorophenyl)cyclopropyl]carbamate exerts its effects depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- tert-butyl N-[1-(3-chloro-5-fluorophenyl)cyclopropyl]carbamate
- tert-butyl N-[1-(3-bromo-4-fluorophenyl)cyclopropyl]carbamate
- tert-butyl N-[1-(3-bromo-5-chlorophenyl)cyclopropyl]carbamate
Uniqueness: tert-butyl N-[1-(3-bromo-5-fluorophenyl)cyclopropyl]carbamate is unique due to the specific combination of substituents on the phenyl ring and the presence of the cyclopropyl ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C14H17BrFNO2 |
|---|---|
Poids moléculaire |
330.19 g/mol |
Nom IUPAC |
tert-butyl N-[1-(3-bromo-5-fluorophenyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C14H17BrFNO2/c1-13(2,3)19-12(18)17-14(4-5-14)9-6-10(15)8-11(16)7-9/h6-8H,4-5H2,1-3H3,(H,17,18) |
Clé InChI |
NGZNGJRKGZHPRO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1(CC1)C2=CC(=CC(=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


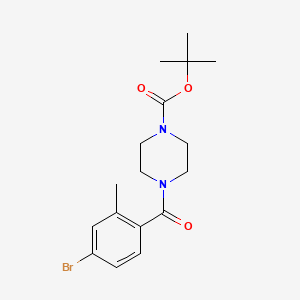
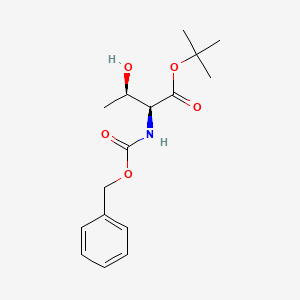
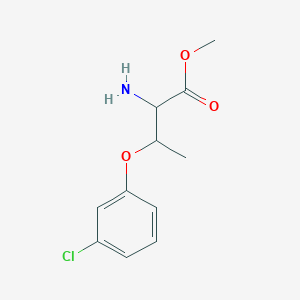
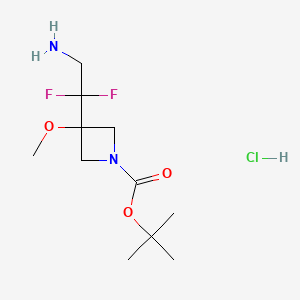
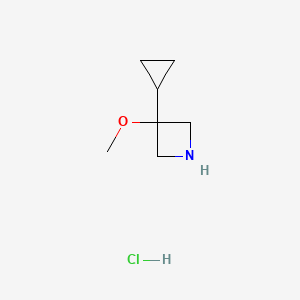
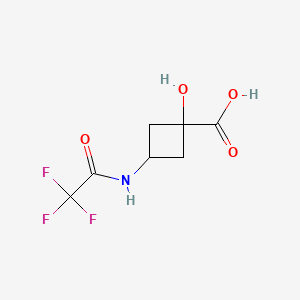
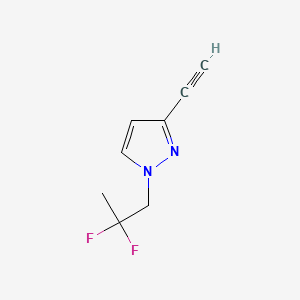

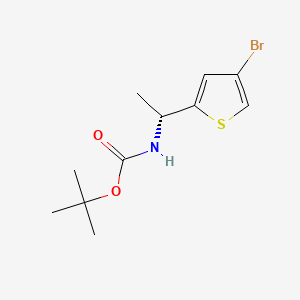
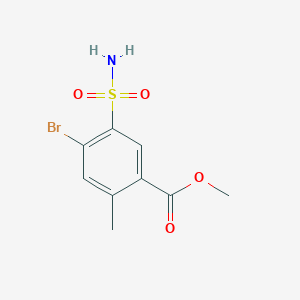
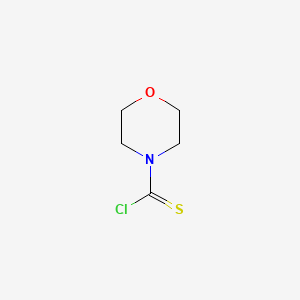
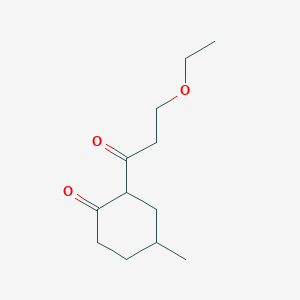
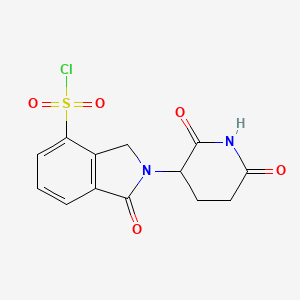
![tert-butyl N-{5,5-dimethyl-6-oxospiro[3.3]heptan-2-yl}carbamate](/img/structure/B15303239.png)
